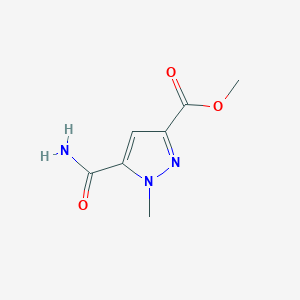
7-methyl-1-benzofuran-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-1-benzofuran-5-carbaldehyde (7-MBC) is a naturally occurring compound found in a variety of plants. It is an aromatic aldehyde with a pleasant odour, and is used in the perfume and food industries. It has also been studied for its potential therapeutic applications, as it has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. 7-MBC is also known to have pharmacological effects, such as its ability to modulate the activity of certain enzymes and receptors.
Aplicaciones Científicas De Investigación
7-methyl-1-benzofuran-5-carbaldehyde has been studied for its potential therapeutic applications, as it has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have neuroprotective effects, and to modulate the activity of certain enzymes and receptors. This compound has been studied for its ability to inhibit the growth of certain types of cancer cells, and to reduce the toxicity of certain chemotherapeutic agents. In addition, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 7-methyl-1-benzofuran-5-carbaldehyde is not yet fully understood. However, it is believed to act through a variety of mechanisms, including the modulation of certain enzymes and receptors, the inhibition of certain types of cancer cells, and the reduction of the toxicity of certain chemotherapeutic agents.
Biochemical and Physiological Effects
This compound has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have neuroprotective effects, and to modulate the activity of certain enzymes and receptors. In addition, this compound has been found to inhibit the growth of certain types of cancer cells, and to reduce the toxicity of certain chemotherapeutic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-methyl-1-benzofuran-5-carbaldehyde in lab experiments include its low cost, its easy synthesis, and its ability to modulate the activity of certain enzymes and receptors. The limitations include its low solubility in water, and its potential toxicity.
Direcciones Futuras
For 7-methyl-1-benzofuran-5-carbaldehyde research include further studies into its mechanism of action, its potential therapeutic applications, and its ability to modulate the activity of certain enzymes and receptors. In addition, further research into its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, is needed. Finally, further studies into the toxicity of this compound and its potential for drug interactions are needed.
Métodos De Síntesis
7-methyl-1-benzofuran-5-carbaldehyde can be synthesized in a variety of ways, including the reaction of benzaldehyde with ethyl acetoacetate, followed by oxidation with selenium dioxide. This method is relatively simple, and can be carried out in a laboratory setting. Other methods for the synthesis of this compound include the reaction of benzaldehyde with ethyl acetoacetate and hydroxylamine, followed by oxidation with sodium hypochlorite.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-methyl-1-benzofuran-5-carbaldehyde involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-methylphenol", "sodium hydroxide", "chloroacetaldehyde", "sodium bisulfite", "sodium nitrite", "sodium acetate", "acetic anhydride", "sulfuric acid", "sodium carbonate", "potassium permanganate", "sodium chloride", "sodium sulfite", "sodium hydroxide", "acetic acid", "benzene" ], "Reaction": [ "Step 1: 2-methylphenol is reacted with sodium hydroxide to form the sodium salt of 2-methylphenol.", "Step 2: Chloroacetaldehyde is added to the sodium salt of 2-methylphenol to form 7-methyl-2-(2-chloroacetyl)phenol.", "Step 3: Sodium bisulfite is added to the reaction mixture to convert the chloro group to a hydroxyl group, forming 7-methyl-2-(2-hydroxyacetyl)phenol.", "Step 4: Sodium nitrite is added to the reaction mixture to form the diazonium salt of 7-methyl-2-(2-hydroxyacetyl)phenol.", "Step 5: Sodium acetate and acetic anhydride are added to the reaction mixture to form the acetylated diazonium salt.", "Step 6: Sulfuric acid is added to the reaction mixture to decompose the acetylated diazonium salt and form 7-methyl-2-(2-acetoxyphenyl)acetaldehyde.", "Step 7: Potassium permanganate is added to the reaction mixture to oxidize the aldehyde group to a carboxylic acid group, forming 7-methyl-2-(2-acetoxyphenyl)acetic acid.", "Step 8: Sodium carbonate is added to the reaction mixture to neutralize the sulfuric acid and form the sodium salt of 7-methyl-2-(2-acetoxyphenyl)acetic acid.", "Step 9: Sodium sulfite is added to the reaction mixture to reduce the carboxylic acid group to an aldehyde group, forming 7-methyl-2-(2-acetoxyphenyl)ethyl alcohol.", "Step 10: Sodium hydroxide is added to the reaction mixture to hydrolyze the acetoxy group to a hydroxyl group, forming 7-methyl-2-(2-hydroxyphenyl)ethyl alcohol.", "Step 11: Acetic acid is added to the reaction mixture to form the acetic ester of 7-methyl-2-(2-hydroxyphenyl)ethyl alcohol.", "Step 12: Benzene is added to the reaction mixture and the mixture is heated to form 7-methyl-1-benzofuran-5-carbaldehyde." ] } | |
| 1553682-02-2 | |
Fórmula molecular |
C10H8O2 |
Peso molecular |
160.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



